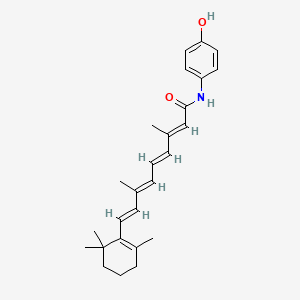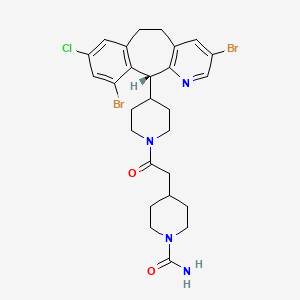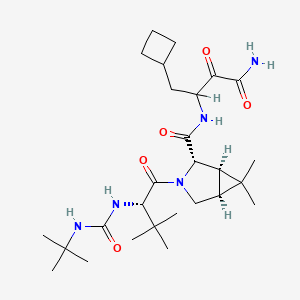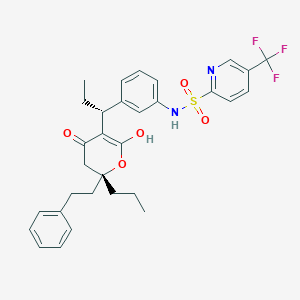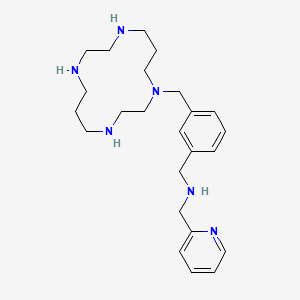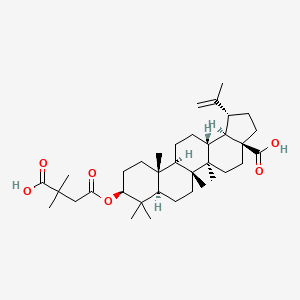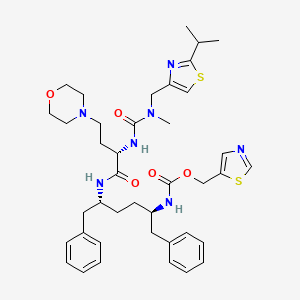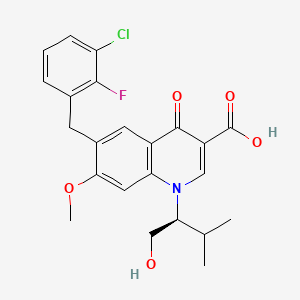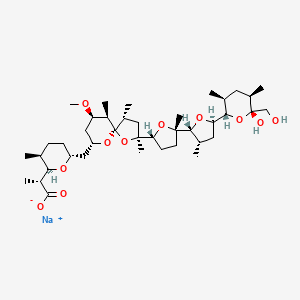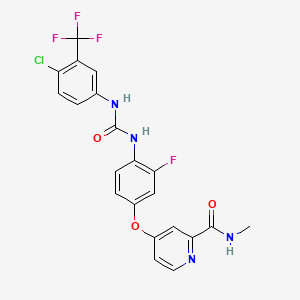
Régorafénib
Vue d'ensemble
Description
Regorafenib is an oral multi-kinase inhibitor developed by Bayer . It is used to treat metastatic cancer (cancer that has spread) of the colon and rectum . It is used in patients who have already been treated with other cancer medicines that did not work well . Regorafenib prevents the growth of tumors .
Synthesis Analysis
Regorafenib exists in various crystal forms and its monohydrate form (REG·H2O) is selected as the commercial form . Three cocrystals of REG with malonic acid (REG – MA), glutaric acid (REG – GA), and pimelic acid (REG – PA) were successfully synthesized by liquid-assisted grinding and/or the slurry methods . The obtained cocrystals were fully characterized by X-ray diffraction analysis, thermal analysis, and Fourier transform infrared and proton nuclear magnetic resonance spectroscopy .
Molecular Structure Analysis
Regorafenib is a small-molecule inhibitor of various membrane-bound and intracellular kinases involved in normal cellular functions as well as pathologic processes, such as oncogenesis, tumor angiogenesis, and maintenance of the tumor microenvironment . Its molecular formula is C21H15ClF4N4O3 and its molecular weight is 482.82 g/mol .
Chemical Reactions Analysis
Regorafenib was electrochemically studied using a GC disc electrode in non-aqueous media . A well-resolved, irreversible, diffusion-controlled oxidation peak was obtained at 1.55 V in acetonitrile solution containing 0.1 M TBAClO4 .
Physical And Chemical Properties Analysis
Regorafenib exists in various crystal forms and its monohydrate form (REG·H2O) is selected as the commercial form . The clinical efficacy of REG is severely limited by low oral bioavailability due to its poor aqueous solubility .
Applications De Recherche Scientifique
Essais cliniques en oncologie
Le régorafénib a été utilisé dans de nombreux essais cliniques en oncologie afin de créer un profil complet risques/avantages pour le médicament . Ces essais ont été menés dans 13 indications, avec un total de 4 960 participants . Les résultats suggèrent que l'efficacité et la sécurité du this compound peuvent être plus importantes dans d'autres cancers que ceux pour lesquels il est approuvé par la FDA .
Traitement du cancer colorectal
Le this compound a été utilisé dans le traitement du cancer colorectal . Cependant, le profil de risque de son indication initiale a augmenté au fil du temps . Une étude a révélé que l'albumine prétraitement, le MIP-1β, la maladie métastatique non hépatique et l'infiltration des cellules T régulatrices peuvent être des biomarqueurs prédictifs potentiels du this compound/nivolumab dans le cancer colorectal à réparation d'appariement des mésappariements compétent (pMMR) .
Traitement du carcinome hépatocellulaire
Le this compound est utilisé en milieu clinique pour le traitement du carcinome hépatocellulaire . Il est l'un des inhibiteurs de multikinases qui se sont avérés prometteurs dans ce domaine .
Traitement des tumeurs stromales gastro-intestinales
Le this compound a été utilisé dans le traitement des tumeurs stromales gastro-intestinales . Les résultats de l'essai pivotal de phase III GRID qui a étudié l'efficacité, la sécurité et la tolérabilité du this compound chez les patients atteints de TSG non résécables et/ou métastatiques ont été prometteurs .
Association avec d'autres traitements systémiques
Le this compound a été associé à d'autres traitements systémiques afin d'explorer des associations thérapeutiques prometteuses . Cette approche a été particulièrement étudiée dans le traitement du carcinome hépatocellulaire .
Analyse des biomarqueurs
Une analyse des biomarqueurs provenant d'une étude de phase I/Ib sur le this compound et le nivolumab dans le cancer colorectal avancé réfractaire à réparation d'appariement des mésappariements compétent a été réalisée . L'étude suggère la nécessité de biomarqueurs pour une meilleure sélection des patients .
Mécanisme D'action
Target of Action
Regorafenib is an oral multi-kinase inhibitor that targets a variety of proteins involved in tumor growth and progression . Its primary targets include angiogenic kinases (VEGFR1-3, TIE2), stromal kinases (PDGFR-β, FGFR), and oncogenic receptor tyrosine kinases (KIT, RET, and RAF) . These targets play crucial roles in various cellular functions and pathological processes such as oncogenesis, tumor angiogenesis, and maintenance of the tumor microenvironment .
Mode of Action
Regorafenib interacts with its targets by inhibiting their kinase activity, which disrupts the signaling pathways they are involved in . This inhibition results in the suppression of tumor cell proliferation, angiogenesis (the formation of new blood vessels), and the maintenance of the tumor microenvironment .
Biochemical Pathways
Regorafenib affects several biochemical pathways due to its multi-kinase inhibition. One of the key pathways is the PI3K/AKT signaling pathway, which is involved in cell survival and growth . Another significant pathway is the pentose phosphate pathway (PPP), which is crucial for cellular antioxidant defense and nucleotide synthesis . Regorafenib’s inhibition of these pathways disrupts the normal functioning of cancer cells, leading to their death .
Pharmacokinetics
The standard dose of Regorafenib is 160 mg taken orally once daily . It has a mean relative bioavailability of 69% . Regorafenib undergoes enterohepatic circulation, which means it is reabsorbed from the intestines and returned to the liver after being secreted into the bile . This process results in multiple plasma concentration peaks observed across the 24-hour dosing interval .
Result of Action
Regorafenib’s action results in significant molecular and cellular effects. It reduces the viability and proliferation of tumor cells . It also induces the expression of damage-associated molecular patterns, which can stimulate an immune response against the tumor . Furthermore, it has been found to regulate the cell cycle arrest in hepatocellular carcinoma (HCC) cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Regorafenib. For instance, genetic factors, such as mutations in the genes of the targeted kinases, can affect the drug’s efficacy . Additionally, the tumor microenvironment, which includes factors like hypoxia, acidity, and the presence of various immune cells, can also influence the drug’s action . Understanding these factors is crucial for optimizing the use of Regorafenib in cancer treatment.
Safety and Hazards
Orientations Futures
Regorafenib remains a drug with limited clinical handling . Approved use in colorectal cancer, GIST, and HCC is only for advanced metastatic disease . On the basis of the few data in the literature and on personal experience, two different patterns of MRI changes during Regorafenib therapy have been identified .
Analyse Biochimique
Biochemical Properties
Regorafenib, or its major human active metabolites M-2 and M-5, inhibits the activity of various kinases involved in normal cellular functions and pathologic processes, such as oncogenesis, tumor angiogenesis, and maintenance of the tumor microenvironment . These kinases include RET, VEGFR 1-3, KIT, PDGFR-alpha, PDGFR-beta, FGFR1, FGFR2, TIE2, DDR2, TrkA, Eph2A, RAF-1, BRAF, BRAFV600E, SAPK2, PTK5, and Abl .
Cellular Effects
Regorafenib has shown to have significant effects on various types of cells and cellular processes. For instance, in hepatocellular carcinoma (HCC), regorafenib resistance has been linked to the pentose phosphate pathway (PPP), with increased Glucose-6-phosphate dehydrogenase (G6PD) enzyme activity, NADPH level, and NADPH/NADP+ ratio observed in regorafenib-resistant cells .
Molecular Mechanism
Regorafenib exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it inhibits the activity of various kinases, which can lead to changes in cell signaling pathways and gene expression .
Temporal Effects in Laboratory Settings
It is known that Regorafenib undergoes enterohepatic circulation with multiple plasma concentration peaks observed across the 24-hour dosing interval .
Dosage Effects in Animal Models
It is known that Regorafenib is highly bound (99.5%) to human plasma proteins and metabolized by CYP3A4 and UGT1A9 .
Metabolic Pathways
Regorafenib is involved in various metabolic pathways. For instance, in hepatocellular carcinoma (HCC) cells, Regorafenib resistance has been linked to the pentose phosphate pathway (PPP), a metabolic pathway that generates NADPH and pentoses .
Transport and Distribution
Regorafenib is transported and distributed within cells and tissues through various mechanisms. It is known to undergo enterohepatic circulation .
Subcellular Localization
It is known that Regorafenib is highly bound (99.5%) to human plasma proteins .
Propriétés
IUPAC Name |
4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-N-methylpyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClF4N4O3/c1-27-19(31)18-10-13(6-7-28-18)33-12-3-5-17(16(23)9-12)30-20(32)29-11-2-4-15(22)14(8-11)21(24,25)26/h2-10H,1H3,(H,27,31)(H2,29,30,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNHKPVJBJVTLMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC=CC(=C1)OC2=CC(=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClF4N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60226441 | |
| Record name | Regorafenib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60226441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble | |
| Record name | Regorafenib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08896 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Regorafenib is a small molecule inhibitor of multiple membrane-bound and intracellular kinases involved in normal cellular functions and in pathologic processes such as oncogenesis, tumor angiogenesis, and maintenance of the tumor microenvironment. In in vitro biochemical or cellular assays, regorafenib or its major human active metabolites M-2 and M-5 inhibited the activity of RET, VEGFR1, VEGFR2, VEGFR3, KIT, PDGFR-alpha, PDGFR-beta, FGFR1, FGFR2, TIE2, DDR2, TrkA, Eph2A, RAF-1, BRAF, BRAFV600E , SAPK2, PTK5, and Abl at concentrations of regorafenib that have been achieved clinically. In in vivo models, regorafenib demonstrated anti-angiogenic activity in a rat tumor model, and inhibition of tumor growth as well as anti-metastatic activity in several mouse xenograft models including some for human colorectal carcinoma. | |
| Record name | Regorafenib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08896 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
755037-03-7, 1019206-88-2 | |
| Record name | Regorafenib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=755037-03-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Regorafenib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0755037037 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Regorafenib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08896 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Regorafenib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60226441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)-3-fluorophenoxy)-N-methylpicolinamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Regorafenib hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | REGORAFENIB ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24T2A1DOYB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

